
Diadenosine pentaphosphate pentaammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diadenosine pentaphosphate pentaammonium is an endogenous vasoactive purine dinucleotide isolated from thrombocytes. It is a member of the diadenosine polyphosphates family (ApnA, n=2-7), which are found in secretory vesicles, including those in platelets, chromaffin cells, Torpedo synaptic terminals, and brain synaptosomes . This compound has a molecular formula of C20H44N15O22P5 and a molecular weight of 1001.524 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diadenosine pentaphosphate pentaammonium can be synthesized through a series of phosphorylation reactions. The process typically involves the stepwise addition of phosphate groups to adenosine molecules. The reaction conditions often require the presence of phosphorylating agents and catalysts to facilitate the formation of the pentaphosphate linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diadenosine pentaphosphate pentaammonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions of temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield diadenosine pentaphosphate derivatives with additional oxygen atoms, while reduction may produce compounds with increased hydrogen content .
Scientific Research Applications
Diadenosine pentaphosphate pentaammonium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound plays a role in cellular signaling and regulation, particularly in processes involving purinergic receptors.
Medicine: It has potential therapeutic applications in cardiovascular diseases due to its vasoactive properties.
Industry: This compound is used in the development of pharmaceuticals and as a biochemical research tool
Mechanism of Action
Diadenosine pentaphosphate pentaammonium exerts its effects through interaction with purinergic receptors, particularly P2X and P2Y receptors. These receptors are involved in various cellular processes, including calcium signaling and neurotransmission. The compound induces intracellular calcium increases, which modulate cellular activities such as dendritic growth and synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
- Diadenosine tetraphosphate (Ap4A)
- Diadenosine triphosphate (Ap3A)
- Diadenosine hexaphosphate (Ap6A)
Uniqueness
Diadenosine pentaphosphate pentaammonium is unique due to its specific phosphate chain length, which influences its biological activity and receptor interactions. Compared to other diadenosine polyphosphates, it has distinct effects on cellular signaling and physiological processes, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H44N15O22P5 |
|---|---|
Molecular Weight |
1001.5 g/mol |
IUPAC Name |
azane;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |
InChI Key |
XCOZIAOMHASKGR-CSMIRWGRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)
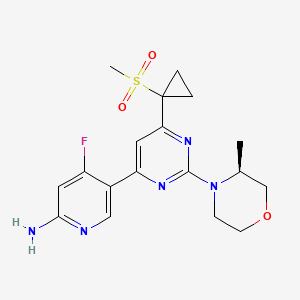
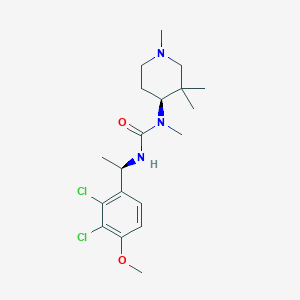

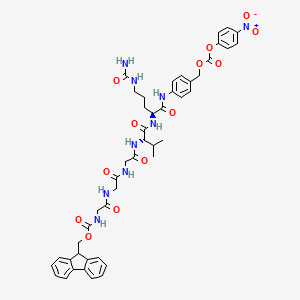

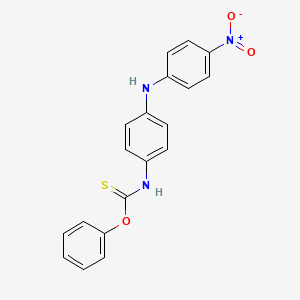
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)
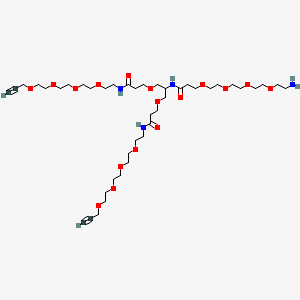
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

